molecular formula C21H21N3O6 B2778643 Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate CAS No. 1993394-57-2

Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate

Cat. No.: B2778643
CAS No.: 1993394-57-2
M. Wt: 411.414
InChI Key: FQGDDZNJNSCGDB-UQKRIMTDSA-N
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Description

Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate is a complex organic compound with the molecular formula C21H21N3O6. This compound is characterized by the presence of a carbamic acid group, an imidazole ring, and a phenylmethyl ester group. It is often used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

It is known that carbamates, a class of compounds to which this molecule belongs, can interact with various enzymes and proteins . Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the carboxybenzyl (CBz) group, which can be removed using catalytic hydrogenation .

Cellular Effects

Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . Carbamates may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity .

Molecular Mechanism

For instance, carbamates can undergo nucleophilic substitution reactions at the benzylic position . This reaction involves the removal of a hydrogen atom from the benzylic position by a free radical, followed by the addition of a nucleophile .

Temporal Effects in Laboratory Settings

For instance, carbamates can induce changes in immune function over time, leading to immunotoxicity .

Dosage Effects in Animal Models

For instance, carbamates can induce immunotoxicity at certain dosages .

Metabolic Pathways

The metabolic pathways involving Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate are not well-documented. It is known that carbamates are involved in various metabolic pathways. For instance, carbamates can be formed from the reaction of alcohols with isocyanates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]-, phenylmethyl ester oxalate typically involves multiple steps. One common method includes the reaction of (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethylamine with phenylmethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the phenylmethyl ester of the carbamic acid derivative. The final step involves the addition of oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamic acid group, converting it into an amine.

    Substitution: The phenylmethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbamic acid derivatives.

Scientific Research Applications

Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the imidazole ring.

    Carbamic acid, [(1S)-1-(4-methyl-1H-imidazol-2-yl)ethyl]-, phenylmethyl ester: Similar structure but with a methyl group instead of a phenyl group on the imidazole ring.

Uniqueness

Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate is unique due to the presence of both the phenyl group and the imidazole ring. This combination provides distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

benzyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2.C2H2O4/c1-14(21-19(23)24-13-15-8-4-2-5-9-15)18-20-12-17(22-18)16-10-6-3-7-11-16;3-1(4)2(5)6/h2-12,14H,13H2,1H3,(H,20,22)(H,21,23);(H,3,4)(H,5,6)/t14-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGDDZNJNSCGDB-UQKRIMTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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